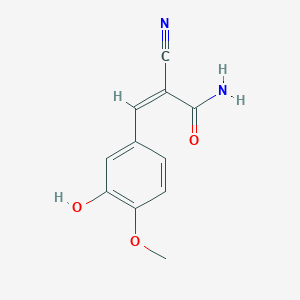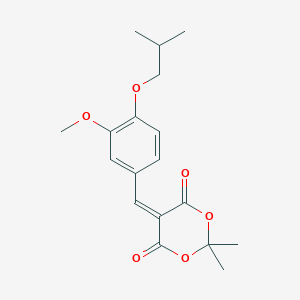
2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamide
Vue d'ensemble
Description
2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamide, also known as CT-322, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of angiogenesis, which is the process of formation of new blood vessels from pre-existing ones. CT-322 has been shown to inhibit the growth of tumors in preclinical studies and is currently being evaluated in clinical trials for cancer treatment.
Applications De Recherche Scientifique
Corrosion Inhibition
Research has explored the use of acrylamide derivatives like 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamide as effective corrosion inhibitors. Studies have shown that these compounds can significantly inhibit corrosion in metals like copper, particularly in nitric acid solutions. Chemical and electrochemical methods such as mass loss, electrochemical impedance spectroscopy, and potentiodynamic polarization were used to assess their effectiveness, revealing high efficiency in protecting copper from corrosion (Abu-Rayyan et al., 2022).
Optoelectronic Properties
Acrylamide derivatives have been synthesized and evaluated for their optoelectronic properties, particularly their mechanofluorochromic behavior. Different structural modifications of these compounds have led to variations in their optical properties, influenced by their distinct stacking modes and molecular interactions. This suggests potential applications in the development of materials with specific optical characteristics (Song et al., 2015).
Photoprotection
The heterocyclic compound LQFM048, a derivative of 2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamide, has been investigated for its photoprotective effects. This compound was designed using a green chemistry approach and showed promising results in protecting against UV radiation, indicating potential as a new sunscreen product. Its thermal stability and low degradation under sunlight exposure make it a viable candidate for photoprotection applications (Vinhal et al., 2016).
Crystal Growth and Structural Studies
Studies have focused on the solid-state synthesis and crystal growth of 2-cyano-3-(3-hydroxyphenyl)acrylamide. The research involved analyzing the thermal properties, crystal structure, and atomic packing of the compound. This work provides valuable insights into the material properties of such organic crystalline species, useful for various scientific applications (Gupta et al., 2013).
Cytotoxicity Studies
Research into the cytotoxicity of novel acrylamide derivatives has revealed their potential in cancer treatment. For instance, synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrated in vitro cytotoxic activity against specific cancer cells, highlighting the therapeutic potential of these compounds in oncology (Hassan et al., 2014).
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-3-2-7(5-9(10)14)4-8(6-12)11(13)15/h2-5,14H,1H3,(H2,13,15)/b8-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWQQGWNDMMORF-YWEYNIOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5821614.png)

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide](/img/structure/B5821623.png)

![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)

![4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5821657.png)
![3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5821664.png)
![N-{4-[(2-propionylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5821666.png)

![2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5821699.png)


![N'-{[2-(2-phenylethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5821723.png)